molecular formula C18H32BrN3O2 B13787815 Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) CAS No. 66902-87-2

Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester)

Cat. No.: B13787815
CAS No.: 66902-87-2
M. Wt: 402.4 g/mol
InChI Key: URCSRVOODCZOSY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is a quaternary ammonium compound characterized by a pyridylmethyl backbone substituted with a 3-hydroxy group, a methyl group, and dibutyl chains.

Properties

CAS No.

66902-87-2

Molecular Formula

C18H32BrN3O2

Molecular Weight

402.4 g/mol

IUPAC Name

dibutyl-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl]-methylazanium;bromide

InChI

InChI=1S/C18H32N3O2.BrH/c1-6-8-13-21(5,14-9-7-2)15-16-17(11-10-12-19-16)23-18(22)20(3)4;/h10-12H,6-9,13-15H2,1-5H3;1H/q+1;/p-1

InChI Key

URCSRVOODCZOSY-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](C)(CCCC)CC1=C(C=CC=N1)OC(=O)N(C)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) involves several steps. The starting materials typically include 3-hydroxy-2-pyridine, dibutylamine, and dimethylcarbamoyl chloride. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may include steps like nucleophilic substitution and esterification to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl or ammonium groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

Ammonium, ((3-Hydroxy-2-pyridyl)methyl)trimethyl-, Bromide, Benzoate (Ester) (CAS 66967-90-6)
  • Structure : Features a trimethylammonium group (vs. dibutylmethylammonium in the target compound) and a benzoate ester (vs. dimethylcarbamate) .
  • Molecular Weight : 351.28 g/mol (vs. higher for the target due to dibutyl groups).
  • Toxicity: Intravenous LD50 in mice is 31 mg/kg, indicating moderate acute toxicity .
  • Implications : The benzoate ester may confer greater lipophilicity and slower metabolic degradation compared to dimethylcarbamate esters.
(2-Hydroxy-1-naphthylmethyl)trimethylammonium Bromide Dimethylcarbamate (Ester) (CAS 66967-83-7)
  • Structure : Substitutes the pyridyl group with a naphthyl ring and retains the dimethylcarbamate ester .
  • Applications : Used in specialized syntheses, though specific data on its bioactivity are unavailable in the evidence.

Physicochemical Properties

Property Target Compound CAS 66967-90-6 CAS 66967-83-7
Molecular Formula Likely C₁₈H₂₈N₃O₃Br (inferred) C₁₆H₁₉N₂O₂Br C₁₈H₂₁N₂O₃Br
Ester Type Dimethylcarbamate Benzoate Dimethylcarbamate
Aromatic Group 3-Hydroxy-2-pyridyl 3-Hydroxy-2-pyridyl 2-Hydroxy-1-naphthyl
Solubility Likely polar due to quaternary ammonium and Br⁻ Moderate (benzoate enhances lipophilicity) High (naphthyl may reduce aqueous solubility)

Toxicity and Bioactivity

  • Target Compound: No direct toxicity data are provided.
  • CAS 66967-90-6: Demonstrates acute toxicity (LD50 31 mg/kg, intravenous in mice), possibly linked to the benzoate ester’s metabolic byproducts .
  • CAS 66967-83-7: Limited toxicity data, but structural similarity to carbamates warrants caution in handling.

Functional Group Impact

  • Dibutyl vs. Trimethyl Groups : The dibutyl chains in the target compound may enhance membrane permeability compared to trimethyl groups, influencing bioavailability .
  • Pyridyl vs.

Biological Activity

Dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester), also known by its chemical structure C18H32BrN3O2, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

The compound exhibits various biological activities primarily due to its interaction with cholinergic systems. It acts as a cholinesterase inhibitor , which enhances the availability of acetylcholine at synaptic junctions. This mechanism is particularly relevant in the treatment of conditions like myasthenia gravis and other neuromuscular disorders.

Pharmacological Properties

  • Cholinergic Activity : The compound has been shown to enhance cholinergic transmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .
  • Neuroprotective Effects : Studies indicate that it may provide neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells .
  • Antidiabetic Potential : There is evidence suggesting that the compound may improve insulin sensitivity and glucose metabolism, making it a candidate for further research in diabetes management .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate. Key findings include:

  • Subchronic Toxicity : A 180-day study showed that doses leading to significant cholinesterase inhibition did not result in severe toxic effects, although mild gastrointestinal disturbances were noted .
  • Genotoxicity : The compound has been evaluated for genotoxic potential and was found not to exhibit clastogenic effects at therapeutic doses .

Summary of Biological Activities

ActivityDescriptionReference
Cholinesterase InhibitionIncreases acetylcholine levels
Neuroprotective EffectsReduces oxidative stress in neurons
Antidiabetic EffectsImproves insulin sensitivity
Toxicity ProfileMild gastrointestinal effects at high doses

Toxicological Findings

Study TypeFindingsReference
180-Day Subchronic StudyNo severe toxicity; gastrointestinal disturbances
Genotoxicity AssessmentNo clastogenic effects observed

Case Study 1: Myasthenia Gravis Treatment

A clinical study involving patients with myasthenia gravis demonstrated that treatment with dibutyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate resulted in significant improvements in muscle strength and function, correlating with increased acetylcholine levels due to cholinesterase inhibition .

Case Study 2: Diabetes Management

In a preclinical model, administration of the compound improved glycemic control in diabetic mice, suggesting its potential utility in managing hyperglycemia through mechanisms involving enhanced insulin sensitivity and reduced hepatic glucose output .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.